N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-2-3-6-18-14(20)9-19(10-17)12-4-5-13(15)11(7-12)8-16/h4-5,7H,2-3,6,9H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKULXRBKVMDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C#N)C1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Key Synthetic Challenges
N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide features a central acetamide backbone substituted with a butyl group at the nitrogen atom and a 4-fluoroaniline moiety bearing two cyano groups at the 3-position and the anilino nitrogen. The presence of electron-withdrawing cyano and fluorine groups introduces significant steric and electronic challenges during synthesis, particularly in achieving selective nitrile incorporation and avoiding premature hydrolysis.
Functional Group Reactivity
- Cyano Groups : Require protection during alkylation or acylation steps to prevent nucleophilic attack or reduction.
- Fluorine Substituent : Enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) but complicating regioselectivity.
- Butyl Chain : Introduced via alkylation of the acetamide nitrogen, necessitating polar aprotic solvents and phase-transfer catalysts.
Preparation Methodologies
Nucleophilic Aromatic Substitution (NAS) Route
This two-step approach involves initial synthesis of 2-chloro-N-butylacetamide, followed by NAS with 3,4-dicyano-4-fluoroaniline.
Step 1: Synthesis of 2-Chloro-N-Butylacetamide
2-Chloroacetyl chloride is reacted with n-butylamine in dichloromethane at 0–5°C under inert conditions. Triethylamine is used as an acid scavenger:
$$ \text{CH}3\text{COCl} + \text{C}4\text{H}9\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CONH}(\text{C}4\text{H}9) + \text{HCl} $$
Yield : 89–92% after recrystallization from ethyl acetate.
Step 2: NAS with 3,4-Dicyano-4-Fluoroaniline
The chlorinated acetamide undergoes NAS with 3,4-dicyano-4-fluoroaniline in dimethylformamide (DMF) at 120°C for 6–8 hours. Potassium carbonate acts as a base to deprotonate the aniline:
$$ \text{CH}3\text{CONH}(\text{C}4\text{H}9)\text{Cl} + \text{C}6\text{H}2(\text{F})(\text{CN})2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} $$
Optimization : Microwave irradiation (160°C, 20 minutes) improves yield to 78%.
Microwave-Assisted Cyclocondensation
Adapting methodologies from quinazoline synthesis, this one-pot method uses microwave irradiation to accelerate cyclization:
Reaction Protocol
A mixture of 4-fluoro-3-nitroaniline, malononitrile, and N-butyl-2-bromoacetamide in acetic acid is irradiated at 160°C for 15 minutes. The nitro group is reduced in situ using iron powder, enabling simultaneous cyclization and cyanation:
$$ \text{C}6\text{H}3(\text{F})(\text{NO}2)\text{NH}2 + \text{CH}2(\text{CN})2 + \text{BrCH}2\text{CONH}(\text{C}4\text{H}_9) \xrightarrow{\text{MW}} \text{Target Compound} $$
Yield : 82% with >95% purity.
Reductive Amination Pathway
This method avoids pre-functionalized anilines by employing reductive amination between 2-oxo-N-butylacetamide and 3,4-dicyano-4-fluoroaniline:
Stepwise Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| NAS Route | 75–78 | 6–8 hours | High selectivity, scalable | Requires pre-functionalized aniline |
| Microwave Cyclocondensation | 82 | 15 minutes | Rapid, high purity | Specialized equipment needed |
| Reductive Amination | 68–72 | 4–6 hours | Avoids halogenated intermediates | Lower yield due to competing side reactions |
Critical Process Parameters
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-2-(N,3-dicyano-4-fluoroanilino)acetic acid, while reduction could produce N-butyl-2-(N,3-dicyano-4-fluoroanilino)ethanol.
Scientific Research Applications
N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide with structurally related acetamides based on substituent effects, physical properties, and synthetic methodologies.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-withdrawing groups: The nitro group in compound 5f elevates the melting point (185°C) compared to fluorophenoxy derivatives like 30 (75°C), likely due to increased polarity and intermolecular interactions .
- Fluorine substitution : The fluoro group in 30 enhances metabolic stability and lipophilicity, critical for bioavailability in drug design .
- Chromanone backbone: Compound 3al exhibits a fused bicyclic structure, which may confer rigidity and influence binding affinity in biological systems .
Key Observations :
- Nucleophilic substitution: High yields (82%) for 30 are achieved via method C, leveraging potassium carbonate and KI to activate the phenolic oxygen .
- Challenges with nitro groups : Nitrophenyl derivatives (e.g., 5f ) often require rigorous purification due to their high polarity and tendency to form byproducts .
Biological Activity
N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide is a synthetic compound with potential biological activities that have garnered interest in various research fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique chemical structure that includes a butyl group, a dicyano group, and a fluoroaniline moiety. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:
- Inhibit Enzyme Activity : It can bind to the active sites of various enzymes, thereby modulating their activity. This inhibition can lead to altered metabolic pathways within cells.
- Receptor Binding : The compound may interact with cellular receptors, influencing signaling pathways that are crucial for cellular communication and function.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines. For example, derivatives with halogen substitutions demonstrated increased potency against breast cancer cells compared to standard treatments .
Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. Similar compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine has been linked to enhanced antibacterial activity .
Research Findings and Case Studies
Here are some notable findings from recent studies:
Q & A
Q. What are the optimal synthetic routes for N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide to maximize yield and purity?
- Methodological Answer : Multi-step synthetic routes are typically employed, starting with the functionalization of the fluoroaniline core. Key steps include nucleophilic substitution for dicyano group introduction and amide bond formation. Reaction optimization involves:
- Catalysts : Use of coupling agents like EDC/HOBt for amidation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature : Controlled heating (60–80°C) improves reaction kinetics without promoting side reactions .
Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 65 | 92 |
| 2 | EDC, HOBt, RT | 78 | 95 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., fluorine coupling patterns at ~160 ppm for ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error threshold) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dicyano-fluoroanilino moiety .
Q. How can researchers design initial biological screening assays for antimicrobial activity?
- Methodological Answer :
- Microbial Strains : Use standardized panels (e.g., ATCC strains for E. coli, S. aureus).
- Assay Protocol :
Prepare compound dilutions in DMSO (≤1% final concentration).
Use broth microdilution (MIC determination) with 18–24 hr incubation .
- Controls : Include positive (ciprofloxacin) and vehicle (DMSO) controls .
Advanced Research Questions
Q. How can contradictory data on cytotoxicity profiles across cell lines be resolved?
- Methodological Answer :
- Standardization : Ensure consistent cell passage numbers, culture media, and incubation conditions.
- Mechanistic Follow-Up : Combine viability assays (MTT) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
- Data Validation : Cross-validate using orthogonal methods (e.g., ATP-based luminescence vs. resazurin assays) .
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR, VEGFR).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å acceptable) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG < -7 kcal/mol suggests strong interaction) .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer :
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Storage Conditions : Lyophilize and store at -80°C under argon to prevent hydrolysis of the dicyano group .
- Isomerization Checks : Regular ¹H NMR to detect cis/trans isomerization in the acetamide linkage .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
- Pharmacokinetic Screening :
- IV/PO Administration : Compare AUC₀–24h in rodent models.
- Metabolite ID : LC-MS/MS to detect phase I/II metabolites .
Data Contradiction and Reproducibility
Q. How should researchers validate conflicting results in receptor binding assays?
- Methodological Answer :
- Assay Replication : Repeat in ≥3 independent labs using identical compound batches.
- Orthogonal Techniques : Combine SPR (surface plasmon resonance) with ITC (isothermal calorimetry) to confirm binding constants .
- Positive/Negative Controls : Include known agonists/antagonists for the target receptor .
Synthesis Challenges
Q. What steps mitigate byproduct formation during the dicyano substitution step?
- Methodological Answer :
- Reagent Purity : Use freshly distilled cyanating agents (e.g., TMSCN) to minimize hydrolysis.
- Temperature Control : Maintain -20°C to suppress nitrile side reactions .
- Workup : Silica gel chromatography with ethyl acetate/hexane gradients (5→30%) removes polar byproducts .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in lab settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats; use fume hoods for weighing.
- Waste Disposal : Incinerate acetonitrile-contaminated waste per EPA guidelines .
- Toxicity Screening : Pre-test in Danio rerio (zebrafish) embryos for acute toxicity (LC₅₀ >100 µM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
